molecular formula C23H16F3N7O B6563814 N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1005922-77-9

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide

Numéro de catalogue: B6563814
Numéro CAS: 1005922-77-9
Poids moléculaire: 463.4 g/mol
Clé InChI: SILZFRYHGKJLQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a structurally complex small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring and substituted with a 3-(trifluoromethyl)benzamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolo-pyrimidine scaffold provides a rigid framework for intermolecular interactions, such as hydrogen bonding and π-π stacking .

Propriétés

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N7O/c1-14-10-19(30-22(34)15-6-5-7-16(11-15)23(24,25)26)33(31-14)21-18-12-29-32(20(18)27-13-28-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILZFRYHGKJLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 3 methyl 1 1 phenyl 1H pyrazolo 3 4 d pyrimidin 4 yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide}

Research indicates that compounds similar to N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide exhibit significant inhibitory effects on various molecular targets involved in cancer progression. Notably, they have been shown to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM in different studies .

Anticancer Activity

The compound has demonstrated potent anticancer properties across various cell lines. For instance:

  • MCF-7 Cell Line : Exhibited significant inhibition of tumor growth and induced apoptosis at concentrations as low as 0.3 µM .

Cytotoxicity Profile

The cytotoxic effects were evaluated using several assays:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.3Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30DNA fragmentation

These results suggest that the compound may inhibit cell proliferation and induce apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:

  • Study on Dual Inhibition : A derivative similar to the compound was tested for dual EGFR/VEGFR2 inhibition, showing marked anti-proliferative effects in vitro against a panel of 60 cancer cell lines with GI50 values ranging from 0.018 to 9.98 μM .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to the ATP-binding site of EGFR, providing insights into their mechanism as competitive inhibitors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazolo-pyrimidine and benzamide derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred biological relevance:

Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Structural Differences: Replaces the benzamide group with a thieno[3,2-d]pyrimidine moiety. Synthesis: Uses Vilsmeier–Haack reagent for formylation, followed by cyclization with ammonium carbonate (82% yield). Key Advantage: Higher synthetic yield compared to the target compound (specific yield data for the target compound is unavailable in evidence).
  • N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide (): Structural Differences: Substitutes the trifluoromethyl group with a fluorine atom and introduces 2,3-dimethylphenyl on the pyrazolo-pyrimidine core. The fluorine atom offers moderate electronegativity but lacks the lipophilicity of the trifluoromethyl group .

Pyrazolo[3,4-b]pyridine Derivatives

  • 1-Methyl-3-phenyl-1H-pyrazol-5-amine and 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ():
    • Structural Differences : Feature a pyrazolo[3,4-b]pyridine scaffold instead of pyrazolo[3,4-d]pyrimidine. The latter includes a methylthio group and a carboxylate ester.
    • Synthesis : Both compounds are synthesized via TFA-catalyzed cyclization in toluene, similar to methods used for pyrazolo-pyrimidines.
    • Functional Implications : The methylthio group in 16l may improve membrane permeability but could introduce metabolic instability compared to the trifluoromethylbenzamide group in the target compound .

Sulfonamide and Chromene Hybrids

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Differences: Integrates a sulfonamide group and a chromene moiety instead of benzamide. Biological Implications: The sulfonamide group enhances solubility but may reduce target selectivity due to off-target interactions. The chromene moiety introduces fluorescence properties, useful for cellular imaging .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.